2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the iodination of precursor compounds followed by Suzuki reactions to introduce the desired substituents . The reaction conditions often involve the use of dry solvents such as acetonitrile and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger specific cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antibacterial and anticancer drugs.
Trimethoprim: An antibacterial agent that shares a similar core structure.
Methotrexate: A well-known anticancer drug with a related chemical structure.
Uniqueness
2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C23H22N4O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-(2,3,4,5-tetramethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22N4O6/c1-29-15-8-12(19(30-2)21(32-4)20(15)31-3)16-11-6-5-10(28)7-14(11)33-23-17(16)18(25)13(9-24)22(26)27-23/h5-8,16,28H,1-4H3,(H4,25,26,27) |
InChI Key |
KDTLUDOVWPBEBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC)OC)OC |
Origin of Product |
United States |
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